

SAR407899 Hydrochloride: In Vitro Application Notes and Protocols

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Compound of Interest		
Compound Name:	SAR407899 hydrochloride	
Cat. No.:	B1388357	Get Quote

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Introduction

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of numerous cellular functions, including smooth muscle contraction, stress fiber formation, cell proliferation, and motility.[1][4][5] Increased ROCK activity is associated with various cardiovascular diseases, making it a key therapeutic target.[1][4] SAR407899 demonstrates high potency against both human and rat ROCK2 and is significantly more active than older generation ROCK inhibitors like fasudil and Y-27632.[1][4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of SAR407899 hydrochloride.

Data Presentation Biochemical Potency and Cellular Activity of SAR407899

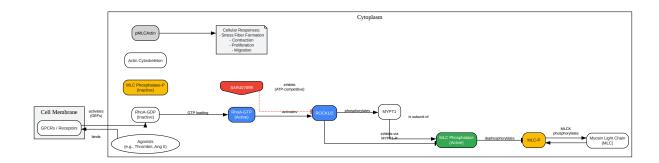


Parameter	Target/Assay	Species/Cell Line	Value	Reference
Ki	ROCK2	Human	36 ± 4 nM	[1]
ROCK2	Rat	41 ± 2 nM	[1]	
IC50	ROCK1	Human	276 ± 26 nM	[2][6]
ROCK2	Human	102 ± 19 nM	[2][6]	
Vasorelaxation (pre-contracted arteries)	Various	122 - 280 nM	[1][4]	
Cell Proliferation (BrdU incorporation)	Smooth Muscle Cells	5.0 ± 1.3 μM	[2][6]	
Chemotaxis (MCP-1-induced migration)	THP-1 Monocytes	2.5 ± 1.0 μM	[1][2]	

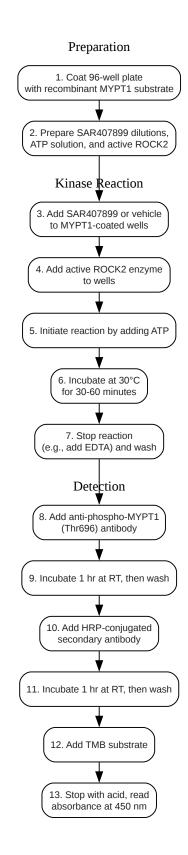
Signaling Pathway

The following diagram illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by SAR407899. External stimuli activate the small GTPase RhoA, which in turn activates ROCK. ROCK phosphorylates multiple downstream substrates, including Myosin Phosphatase Target subunit 1 (MYPT1), leading to the inhibition of Myosin Light Chain (MLC) Phosphatase. This results in increased MLC phosphorylation, promoting actin-myosin interaction, stress fiber formation, and smooth muscle contraction. SAR407899 acts as an ATP-competitive inhibitor of ROCK, preventing the phosphorylation of its downstream targets.









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